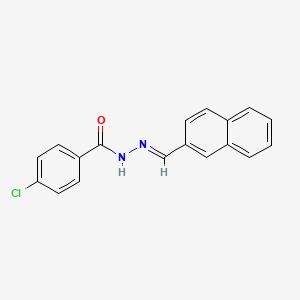

4-chloro-N'-(2-naphthylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Regioselective Cyclometallation : A study by Rao and Pal (2014) explored the reactions of platinum group metal ions with 4-R-Nʹ-(arylidene)benzohydrazides, including derivatives similar to 4-chloro-N'-(2-naphthylmethylene)benzohydrazide, in the presence of NaOAc·3H2O in methanol/toluene. This reaction resulted in the formation of complexes that were characterized using microanalysis, spectroscopic, and cyclic voltammetric measurements. The molecular structures of these complexes were confirmed with single crystal X-ray crystallography (Rao & Pal, 2014).

Substitution in Myeloperoxidase Stain : Elias (1980) discussed the substitution of 4-chloro-1-naphthol for benzidine-containing compounds in myeloperoxidase stains. This substitution is significant because benzidine compounds are considered carcinogenic. The study elaborated on the feasibility of using 4-chloro-1-naphthol in peripheral blood and bone-marrow films (Elias, 1980).

Protecting Group Removal in Organic Chemistry : A study by Lloyd et al. (2017) introduced a method for removing 2-naphthylmethyl (Nap) ether protecting groups on sensitive substrates using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene. This method was applicable to highly sensitive substrates and produced products in good yields, demonstrating its utility in organic synthesis (Lloyd et al., 2017).

Synthesis and Anticancer Evaluation : Mansour et al. (2021) investigated the synthesis of N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide derivatives. They evaluated their cytotoxicity against human breast cancer cell lines, demonstrating potential against breast cancer cells (Mansour et al., 2021).

Palladium-Catalysed Reduction in Chemistry : Frija et al. (2005) studied the palladium-catalysed hydrogenolysis of heteroaromatic naphthyl ethers, exploring the structural effects on reactivity. This research contributes to the understanding of the structure-reactivity relationship in organic chemistry (Frija et al., 2005).

Covalent Organic Frameworks with Hydrazone Linkages : Uribe-Romo et al. (2011) developed two new covalent organic frameworks, COF-42 and COF-43, linked through hydrazone bonds. These materials showcased high crystallinity, chemical and thermal stability, and permanent porosity, expanding the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Mechanism of Action

The mechanism of action of “4-chloro-N’-(2-naphthylmethylene)benzohydrazide” is not available in the search results. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of use .

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQOCKXVVFUXSZ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)